2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate
Overview
Description
“2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate” is an organic compound with the molecular formula C11H12Cl3NO . It is used as a reagent in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-phenyl-2-propanol with trichloroacetonitrile . The reaction is facilitated by sodium hydride in diethyl ether, which is then treated with trichloroacetonitrile . The product can be isolated as a stable white powder without the need for purification by silica gel chromatography .Molecular Structure Analysis
The molecular weight of “this compound” is 280.58 g/mol . The compound has a complex structure with multiple functional groups, including a phenyl group, a propyl group, and a trichloroacetimidate group .Chemical Reactions Analysis
“this compound” is used as a reagent in various chemical reactions. For instance, it is used in the acid-catalyzed benzylation of hydroxy groups . It is also used in the synthesis of funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid, although commercial samples often appear brownish . It is sensitive to water, acids, and bases . The compound has a density of 1.359 g/mL at 25 °C, a boiling point of 106-114 °C/0.5 mmHg, and a refractive index of 1.545 .Scientific Research Applications
Protection of Alcohols and Carboxylic Acids : Similar compounds, like (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate, are used to protect alcohols and carboxylic acids, aiding in their transformation into ethers, both in solution and on polymer support (Kurosu & Li, 2009).
Formation of Diphenylmethyl Esters : Diphenylmethyl trichloroacetimidate is a convenient reagent for forming diphenylmethyl esters from various carboxylic acids without the need for catalysts or promoters, and without causing racemization (Adhikari et al., 2013).
Antibacterial Activity : Derivatives such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride demonstrate promising antibacterial activity against anaerobic bacteria, suggesting potential in pharmaceutical formulations (Dickens et al., 1991).
Esterification without Additives : 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate effectively forms 2-trimethylsilylethyl esters without exogenous promoters or catalysts, making it a valuable tool in organic synthesis (Lin et al., 2021).
Protection in Peptide Synthesis : 2-phenyl isopropyl esters, a related group, are used to protect the C-terminus in peptide fragment synthesis, preventing diketopiperazine formation and facilitating cleavage by Boc and O-But (Yue et al., 1993).
Stability and Effectiveness in Organic Synthesis : Newer reagents like Benzyl N-Phenyl-2,2,2-trifluoroacetimidate demonstrate more stability and effectiveness for O-benzylation compared to existing compounds, enhancing their utility in organic synthesis (Okada et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenylpropan-2-yl 2,2,2-trichloroethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-10(2,8-6-4-3-5-7-8)16-9(15)11(12,13)14/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVXRMDMKDUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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